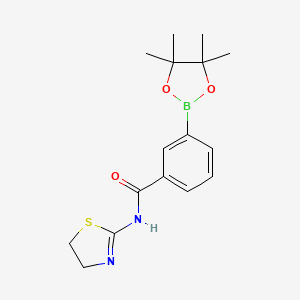

N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring and a boronic acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the boronic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and reagents are optimized to increase yield and reduce by-products.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The boronic acid group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

Oxidation: Thiazole sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Various boronic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of 4,5-dihydrothiazole have been shown to possess activity against various bacterial strains and fungi. The thiazole group enhances the interaction with microbial targets due to its ability to form hydrogen bonds and engage in π-π stacking interactions with nucleic acids .

Cytotoxicity and Cancer Research

Several studies have evaluated the cytotoxic effects of thiazole derivatives on cancer cell lines. The incorporation of the dioxaborolane group in N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide may enhance its efficacy by facilitating cellular uptake and promoting apoptosis in cancer cells. For example, research has shown that related thiazole compounds can induce cell cycle arrest and apoptosis in breast cancer cells .

Drug Design and Development

The unique structural features of this compound make it a candidate for drug design. The dioxaborolane moiety is known for its ability to form stable complexes with biomolecules, which can be exploited to enhance the pharmacokinetic properties of therapeutic agents. Molecular docking studies suggest that this compound may effectively bind to specific protein targets involved in disease pathways .

Material Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. The dioxaborolane unit can act as a cross-linking agent in polymer synthesis, leading to materials with improved durability and resistance to degradation .

Nanotechnology

This compound has potential applications in nanotechnology as a building block for nanoscale devices. Its ability to form stable complexes can be utilized in the fabrication of nanostructured materials for electronics or photonics applications. Research is ongoing to investigate its role in developing nanoscale sensors or drug delivery systems that leverage its unique chemical properties .

Agricultural Chemistry Applications

Pesticide Development

The thiazole moiety is recognized for its insecticidal and fungicidal properties. Compounds like this compound could be developed into novel agrochemicals aimed at controlling pests and diseases in crops. Preliminary studies suggest that modifications of thiazole derivatives can lead to increased potency against specific agricultural pests .

Plant Growth Regulators

Research indicates that certain thiazole derivatives may act as plant growth regulators by influencing hormonal pathways within plants. This application could lead to enhanced crop yields and improved resistance to environmental stresses.

Wirkmechanismus

The mechanism by which N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring and boronic acid group play crucial roles in these interactions. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

Receptors: It may bind to specific receptors, influencing signal transduction processes.

Vergleich Mit ähnlichen Verbindungen

Thiazole derivatives: Other thiazole-based compounds with similar structures and applications.

Boronic acid derivatives: Compounds containing boronic acid groups used in cross-coupling reactions.

Uniqueness: N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide stands out due to its unique combination of a thiazole ring and a boronic acid group

Biologische Aktivität

N-(4,5-Dihydrothiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Synthesis

The compound features a thiazole moiety and a boron-containing dioxaborolane group. Its molecular formula is C16H22B2N2O3S. The synthesis typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable thiazole derivative under controlled conditions to yield the target compound.

| Property | Value |

|---|---|

| Molecular Weight | 350.25 g/mol |

| Melting Point | Not determined |

| Solubility | Soluble in DMSO |

| CAS Number | Not available |

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating a moderate level of potency.

The biological activity appears to be mediated through multiple mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.

Table 2: Summary of Biological Evaluations

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 | 15 | Kinase inhibition & apoptosis | |

| HeLa | 20 | ROS generation | |

| A549 | 25 | Cell cycle arrest |

Case Study 1: In Vitro Evaluation

A study conducted by Mohareb et al. (2017) focused on the cytotoxicity of thiazole derivatives similar to our compound. The results demonstrated that modifications in the thiazole structure significantly affected biological activity, suggesting that further optimization could enhance efficacy against cancer cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies indicated that this compound effectively binds to the active sites of various kinases. This binding affinity correlates with its observed biological activities .

Eigenschaften

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BN2O3S/c1-15(2)16(3,4)22-17(21-15)12-7-5-6-11(10-12)13(20)19-14-18-8-9-23-14/h5-7,10H,8-9H2,1-4H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAQGIXDWLIIQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NC3=NCCS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BN2O3S |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.